N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Description

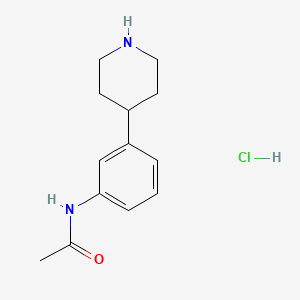

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the meta position of a phenylacetamide scaffold. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(3-piperidin-4-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZUVVSQGLKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride typically involves the reaction of 3-(Piperidin-4-yl)aniline with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure features a piperidine ring, which is a common pharmacophore in many drugs, allowing it to interact with various biological targets. The acetamide group enhances its binding affinity through hydrogen bonding interactions with target proteins.

Key Applications:

- Drug Development: This compound serves as a precursor for synthesizing other biologically active compounds, particularly those targeting neurotransmitter systems.

- Pharmacological Studies: It is used in research to explore interactions with neurotransmitter receptors and enzymes due to its structural similarities with known pharmacological agents.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Research indicates that compounds similar to N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride may influence serotonin and dopamine pathways, which are crucial for treating various neurological disorders.

Case Studies:

- Neurotransmitter Modulation: Studies have shown that derivatives of this compound can affect receptor interactions, leading to potential therapeutic effects in mood disorders and schizophrenia.

- Receptor Binding Studies: Experimental data indicate that this compound can bind to specific receptors, suggesting its utility in developing drugs aimed at modulating neurochemical pathways.

Toxicological Profile

Understanding the safety profile of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is critical for its application in drug development. The compound has been classified under various toxicological categories, indicating potential risks associated with exposure.

Toxicity Classifications:

- Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed)

- Dermal Toxicity: Category 4 (H312 - Harmful in contact with skin)

- Eye Irritation: Category 2 (H319 - Causes serious eye irritation)

- Respiratory Irritation: Category 3 (H335 - May cause respiratory irritation) .

Synthesis and Structural Activity Relationship

The synthesis of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride typically involves refluxing appropriate precursors under acidic conditions. Research has demonstrated that modifying the piperidine ring or acetamide group can significantly alter the biological activity of resulting compounds .

Synthesis Overview:

| Step | Description |

|---|---|

| 1 | Combine piperidine derivatives with phenyl acetamides under reflux conditions. |

| 2 | Acidify the mixture using hydrochloric acid to form the hydrochloride salt. |

| 3 | Purify the product through standard organic synthesis techniques such as recrystallization or chromatography. |

Mechanism of Action

The mechanism of action of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride with structurally related acetamide-piperidine derivatives, emphasizing structural variations , physicochemical properties , and biological implications .

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Insights:

Positional Isomerism :

- The target compound’s meta-piperidine substitution contrasts with the para-piperidinyloxy group in N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride . This difference could influence binding to targets like sodium channels, where spatial orientation is critical for efficacy .

Ring Saturation :

- The tetrahydropyridine analog () shares the same molecular formula as the target but features an unsaturated ring. This unsaturation may reduce basicity and alter pharmacokinetics .

Linker and Substituent Effects: Compound H () incorporates a triazine linker and benzyloxy group, enhancing steric bulk and electronic effects. These modifications correlate with sodium channel inhibition and analgesic activity in rodent pain models .

Lipophilicity and Bioavailability :

- Substitutions like benzyl-methyl () or benzyloxy groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride can be represented as follows:

- Molecular Formula: C₁₅H₁₉ClN₂O

- Molecular Weight: Approximately 298.81 g/mol

This compound features a piperidine moiety, which is linked to a phenyl group and an acetamide functional group. These structural components contribute to its interaction with various biological targets.

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride primarily interacts with serotonergic receptors, which are pivotal in regulating mood, anxiety, and various physiological processes. Research indicates that compounds with similar structures may modulate serotonin levels, suggesting potential implications for treating mood disorders such as depression and anxiety .

Additionally, this compound may influence other neurotransmitter systems, including dopamine and norepinephrine pathways, which could enhance its therapeutic profile in managing neurological conditions .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride. In vitro evaluations demonstrated significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory responses. Studies suggest that N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride may serve as a potent inhibitor of sEH, thus providing relief from inflammatory conditions .

3. Anticonvulsant Potential

Research into related piperidine derivatives has indicated anticonvulsant activity, suggesting that N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride may exhibit similar properties. The incorporation of specific functional groups has been shown to enhance the efficacy of these compounds in animal models .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride revealed that it effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent in treating infections associated with biofilm formation .

Case Study 2: Anti-inflammatory Action

In a preclinical model assessing inflammation, the compound demonstrated a significant reduction in inflammatory markers when administered to subjects with induced inflammation. This suggests its potential utility in treating chronic inflammatory diseases .

Research Findings Summary

- Serotonergic Interaction: Modulates serotonin levels; potential antidepressant effects.

- Antimicrobial Activity: Effective against key bacterial pathogens; MIC values indicate strong bactericidal activity.

- Anti-inflammatory Effects: Inhibits sEH; potential for treating inflammatory disorders.

- Anticonvulsant Potential: Related compounds show promise; further research needed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride?

- Answer: A common approach involves multi-step organic synthesis, such as the Mannich reaction, which is effective for introducing piperidinyl groups into aromatic acetamide scaffolds. For example, acetophenone derivatives can be condensed with piperidinyl amines in the presence of paraformaldehyde to form intermediates, followed by acetylation and hydrochlorination . Retrosynthetic analysis may prioritize modular assembly of the piperidine and phenylacetamide moieties, with purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural identity of this compound?

- Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to verify the piperidine ring protons (δ 1.5–3.0 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 293.16 for CHNO·HCl) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

Q. What are the optimal storage conditions for this compound?

- Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate integrity for ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic route for this compound?

- Answer: Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict intermediates and transition states. Reaction path search algorithms, combined with cheminformatics, identify optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation. For instance, ICReDD’s methodology integrates computational and experimental data to accelerate reaction design .

Q. What strategies address inconsistencies in bioactivity data across studies?

- Answer: Contradictions may arise from:

- Purity Variability: Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to standardize batches .

- Assay Conditions: Validate cell-based assays with positive controls (e.g., known receptor agonists/antagonists) and ensure consistent buffer pH/osmolarity .

- Metabolite Interference: Perform mass spectrometry-based metabolomic profiling to identify degradation products .

Q. How can researchers profile impurities in synthesized batches?

- Answer: Employ hyphenated techniques:

- LC-MS/MS: Detect trace impurities (e.g., N-alkylated byproducts) with a limit of detection (LOD) <0.1% .

- NMR Relaxometry: Quantify residual solvents (e.g., DMSO, THF) using -NMR relaxation times .

- Pharmacopeial Standards: Compare against reference materials (e.g., EP/JP monographs) for impurity thresholds .

Q. What in vitro models are suitable for studying its mechanism of action?

- Answer: Prioritize:

- Receptor Binding Assays: Radioligand displacement (e.g., -labeled analogs) to quantify affinity for targets like sigma-1 or opioid receptors .

- Cell Viability Assays: MTT/XTT assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC determination) .

- Patch-Clamp Electrophysiology: For ion channel modulation studies (e.g., TRPV1 or Nav channels) .

Methodological Notes

- Synthetic Optimization: Use Design of Experiments (DoE) to evaluate variables (e.g., catalyst loading, reaction time) and maximize yield .

- Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity datasets .

- Safety Protocols: Handle with nitrile gloves and fume hoods due to irritant properties (GHS07 pictogram) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.